molecular formula C18H31NO2 B6781980 N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine

N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine

Cat. No.: B6781980
M. Wt: 293.4 g/mol
InChI Key: NHLPSPGYDWUKGP-UHFFFAOYSA-N
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Description

N-(1-oxaspiro[44]nonan-2-ylmethyl)-8-oxaspiro[45]decan-4-amine is a complex organic compound featuring two spirocyclic structures Spiro compounds are characterized by a unique arrangement where two rings share a single atom, creating a highly strained and reactive structure

Properties

IUPAC Name

N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-2-8-18(7-1)9-5-15(21-18)14-19-16-4-3-6-17(16)10-12-20-13-11-17/h15-16,19H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLPSPGYDWUKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CNC3CCCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, often using a precursor such as a diol or a diketone. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.

  • Functional Group Introduction: : Once the spirocyclic core is formed, functional groups such as amines or ethers are introduced. This step may involve nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon center, replacing a leaving group.

  • Final Assembly: : The final step involves the coupling of the two spirocyclic units. This can be achieved through a variety of methods, including reductive amination or the use of coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic centers. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the functional groups attached to the spirocyclic core. Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce new functional groups. This can involve the use of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-oxas

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